3-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid
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Overview
Description
3-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid is an organic compound that features a hydroxyl group and a sulfamoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-N,N-Dimethylsulfamoylphenylboronic acid.
Suzuki-Miyaura Coupling: This boronic acid derivative undergoes a Suzuki-Miyaura coupling reaction with 5-bromo-2-hydroxybenzoic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction, optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 3-(2-N,N-Dimethylsulfamoylphenyl)-5-oxo-benzoic acid.
Reduction: Formation of 3-(2-N,N-Dimethylaminophenyl)-5-hydroxybenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 3-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in additional binding interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-N,N-Dimethylsulfamoylphenyl)-4-hydroxybenzoic acid
- 3-(2-N,N-Dimethylsulfamoylphenyl)-6-hydroxybenzoic acid
- 3-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid
Uniqueness
3-(2-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid is unique due to the specific positioning of the hydroxyl and sulfamoyl groups on the benzoic acid core. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-[2-(dimethylsulfamoyl)phenyl]-5-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-16(2)22(20,21)14-6-4-3-5-13(14)10-7-11(15(18)19)9-12(17)8-10/h3-9,17H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWSYDNJECILAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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